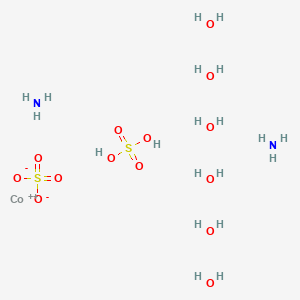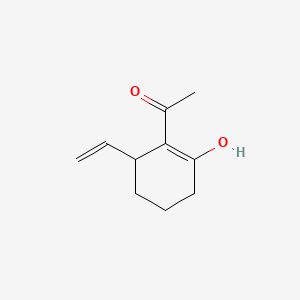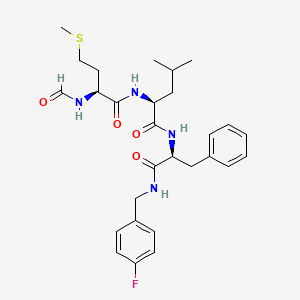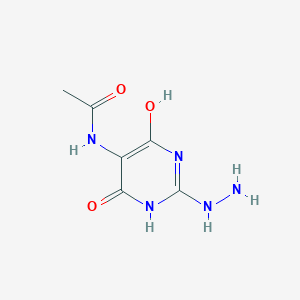![molecular formula C39H43NO12 B13831386 [2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)
[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate is a complex organic compound with a multifaceted structure. It contains multiple functional groups, including hydroxyl, methoxy, and oxo groups, as well as a benzylamino moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the isolation of the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo groups may yield secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be studied for its effects on various biological pathways and its potential as a treatment for specific diseases.
Industry
In industry, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its complex structure makes it a valuable starting material for the production of high-value products.
Mechanism of Action
The mechanism by which [2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups, such as:
- [2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] acetate
- [2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] butanoate
Uniqueness
The uniqueness of [2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate lies in its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C39H43NO12 |
|---|---|
Molecular Weight |
717.8 g/mol |
IUPAC Name |
[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C39H43NO12/c1-4-5-14-28(41)49-19-29(42)51-22-15-24-32(39(47)34-33(37(24)45)36(44)23-12-9-13-26(48-3)31(23)38(34)46)27(16-22)52-30-17-25(35(43)20(2)50-30)40-18-21-10-7-6-8-11-21/h6-13,20,22,25,27,30,35,40,43,45,47H,4-5,14-19H2,1-3H3/t20-,22-,25-,27-,30-,35-/m0/s1 |
InChI Key |
DFEZNIBKLJWMIQ-VEUGUUDJSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)O[C@@H]1C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)NCC6=CC=CC=C6 |
Canonical SMILES |
CCCCC(=O)OCC(=O)OC1CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)

![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)







